2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde
Description
Properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-12)6(13)11-5/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMFXPJFRMZVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178242 | |
| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227602-74-5 | |
| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the nicotinaldehyde framework. One common method includes the trifluoromethylation of nicotinaldehyde derivatives followed by hydroxylation. Specific reaction conditions, such as the use of appropriate catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid.
Reduction: 2-Hydroxy-6-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
Research has indicated that this compound exhibits potential biological activities , particularly:
- Antimicrobial Properties: Studies suggest that derivatives of this compound can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, at low concentrations.
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, contributing to its potential as a therapeutic agent.
Medicine
Due to its distinctive structure, this compound is being explored for:
- Drug Development: The compound's interactions with biological targets make it a candidate for developing new pharmaceuticals, especially those aimed at treating infections or cancer.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating agrochemicals and other functional materials.
Case Studies
-
Antimicrobial Activity Study:
- A study demonstrated that derivatives of this compound showed significant inhibition against common bacterial strains. The trifluoromethyl group was found to enhance metabolic stability and bioavailability, crucial for pharmaceutical applications.
-
Enzyme Inhibition Research:
- Binding affinity studies revealed how the trifluoromethyl group influences interactions at the molecular level, enhancing the strength and selectivity of enzyme inhibition. This property is being explored further for potential therapeutic applications in diseases involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to modulation of enzymatic activities and cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
*Inferred formula based on structural analogs.
Substituent Effects on Properties and Reactivity
- Hydroxyl vs. In contrast, methoxy groups (e.g., 2-methoxy analog) enhance steric bulk and lipophilicity .
- Aldehyde vs. Carboxylic Acid/Amide : The aldehyde group enables nucleophilic additions (e.g., forming hydrazones or Schiff bases), whereas carboxylic acid or amide derivatives (e.g., nicotinic acid derivatives) are more stable but less reactive .
Biological Activity
2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group and a trifluoromethyl group on the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Chemical Structure and Properties
- Molecular Formula : CHFN\O
- Structural Features : The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and cellular processes, contributing to its observed biological effects.
Biological Activity Overview
Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are crucial for pharmaceutical applications .
Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes involved in disease processes. The binding affinity studies reveal how the trifluoromethyl group influences interactions at the molecular level, enhancing binding strength and selectivity.
Case Studies
- Antibacterial Activity : In a comparative study, various derivatives were shown to possess good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The derivatives containing the trifluoromethyl group exhibited higher inhibition zones compared to non-fluorinated analogs .
- Cytotoxicity Studies : A study involving the synthesis of Schiff base complexes derived from similar pyridine structures indicated that compounds with specific substitutions exhibited cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group was noted to enhance cytotoxicity, particularly in certain configurations .
Data Tables
| Compound | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| This compound | Cytotoxicity | NCI-H226 (cancer cell line) | 15 µM |
| Derivative A | Antibacterial | Escherichia coli | 5 µg/mL |
| Derivative B | Enzyme Inhibition | Alkaline Phosphatase | IC50 = 20 µM |
Q & A
Q. What are the established synthetic routes for 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde, and what are their yields?
Methodological Answer: Two primary routes are documented:
- Route 1: Condensation of 4-butoxy-1,1,1-trifluoro-3-buten-2-one with malonamide under reflux conditions, yielding ~59% .
- Route 2: Reaction of 1-ethoxy-3-(trifluoromethyl)-1,3-butadiene with malonamide , though yield data are not explicitly reported . Key Considerations:
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC due to the sensitivity of the aldehyde group.
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | Reflux, inert atmosphere | 59% | |
| 1-Ethoxy-3-(trifluoromethyl)-1,3-butadiene | Solvent-dependent | N/A |
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm the trifluoromethyl group (-CF) and aldehyde proton (-CHO) positions.
- X-ray Crystallography: Employ SHELXL (for refinement) and ORTEP-III (for graphical representation) to resolve crystal structures .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (CHFNO; theoretical MW: 191.02) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound be resolved?
Methodological Answer:
- Data Validation: Use SHELXL ’s built-in validation tools to check for outliers in bond lengths/angles and residual electron density .
- Twinned Data: Apply the Hooft parameter in SHELXL to refine twinned crystals, common in fluorinated compounds due to packing irregularities .
- Comparison with Analogues: Cross-reference with structurally similar compounds (e.g., 2-Hydroxy-6-(tert-butyl)-4-(trifluoromethyl)pyrimidine ) to identify systematic errors .
Q. What strategies improve regioselectivity in the synthesis of this compound?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to the pyridine nitrogen to steer trifluoromethylation to the 6-position .
- Catalytic Control: Use Pd-catalyzed cross-coupling to position the trifluoromethyl group selectively, as demonstrated in 6-bromo-5-fluoronicotinaldehyde syntheses .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the aldehyde-adjacent carbon .
Q. How is this compound utilized in the synthesis of bioactive heterocycles?
Methodological Answer:
- Benzimidazole Derivatives: React with 1-phenyl-1H-benzo[d]imidazol-5-amine under reductive amination conditions to form 1,5-disubstituted benzimidazoles , which show activity in stem cell differentiation studies .
- Quinoline Analogues: Condense with hydrazines to generate nicotinaldehyde hydrazones , precursors for antimalarial or anticancer agents . Example Reaction:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
